(2E)-2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propenenitrile
Description
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H,(H,19,20)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIMQTUJJIVOO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63052-08-4 | |
| Record name | 1H-Benzimidazole-2-acetonitrile, alpha-((2-chlorophenyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063052084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propenenitrile typically involves the condensation of 2-chlorobenzaldehyde with benzimidazole in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzimidazole derivatives.
Biology
Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar activities.
Medicine
The compound could be investigated for its potential therapeutic applications, such as in the treatment of infections or cancer.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propenenitrile would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on standard atomic weights.
Functional Group and Electronic Effects
- Propenenitrile vs. Chalcone (Ketone): The target compound’s nitrile group (C≡N) is a stronger electron-withdrawing group than the ketone (C=O) in chalcone derivatives .
- Substituent Position and Halogen Effects:
The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, reducing rotational freedom compared to para-substituted analogs (e.g., 4-chlorophenyl in ). Bromine in increases molecular weight and polarizability, which may enhance hydrophobic interactions. - Heterocyclic Modifications: The furyl group in contributes to extended conjugation, whereas the pyrazolyl-morpholinylsulfonyl system in introduces both steric hindrance and hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-2-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propenenitrile, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with benzimidazole derivatives and 2-chlorocinnamic acid precursors. Key steps include:
- Condensation : Reacting 1H-benzimidazole-2-carbaldehyde with 2-chlorophenylacetonitrile under basic conditions (e.g., KOH/EtOH) to form the α,β-unsaturated nitrile backbone .
- Stereochemical Control : Maintaining the (2E)-configuration requires strict temperature control (60–80°C) and inert atmospheres to prevent isomerization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons from benzimidazole and chlorophenyl groups. The trans-configuration (E-isomer) is verified by coupling constants (J = 12–16 Hz) for the α,β-unsaturated system .
- ¹³C NMR : Signals at ~115–120 ppm (C≡N) and 145–150 ppm (C=C) validate the nitrile and conjugated double bond .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragmentation patterns consistent with the benzimidazole and chlorophenyl moieties .
Q. How is the compound’s preliminary biological activity assessed in vitro?
- Assays :
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ compared to reference inhibitors .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound?
- Structure Refinement :
- SHELXL : Refines atomic coordinates using high-resolution X-ray data. Key parameters:
- R-factor : Target <0.05 for reliable bond-length/angle measurements .
- Hydrogen Bonding : Graph-set analysis (via PLATON) identifies motifs like D(2) chains involving N–H···N interactions .
- Twinned Data : SHELXD handles twinning by pseudo-merohedry, common in benzimidazole derivatives due to planar stacking .
Q. What strategies address contradictions in reported biological activity data across studies?
- Systematic Analysis :
- SAR Studies : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-bromophenyl in analogues) using molecular docking (AutoDock Vina) to identify binding affinity variations .
- Assay Variability : Control for solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
Q. How do reaction mechanisms differ between benzimidazole and benzothiazole derivatives during synthesis?
- Mechanistic Insights :
- Nucleophilic Attack : Benzimidazole’s N–H group acts as a stronger nucleophile than benzothiazole’s S atom, accelerating Knoevenagel condensation rates (kinetic studies show 2× faster for benzimidazole) .
- Electronic Effects : Electron-withdrawing Cl on the phenyl ring stabilizes the transition state via resonance, reducing activation energy (DFT calculations at B3LYP/6-31G* level) .
Q. What role does hydrogen bonding play in stabilizing the crystal lattice of this compound?
- Crystallographic Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
